molecular formula C13H10F3NO3 B13682718 Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate

Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate

Cat. No.: B13682718
M. Wt: 285.22 g/mol
InChI Key: POEBAZPPUNLUQZ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is an isoxazole derivative characterized by a trifluoromethylphenyl substituent at the 3-position and a methyl ester group at the 4-position of the isoxazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery .

Properties

IUPAC Name

methyl 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBAZPPUNLUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester
  • Reactants: Ethylacetoacetate, triethylorthoformate, and acetic anhydride.
  • Conditions: Heating at 75–150 °C, preferably 100–110 °C.
  • Outcome: Formation of ethyl ethoxymethyleneacetoacetic ester along with a non-reactive by-product.
  • Purification: Optional distillation under reduced pressure to separate the non-reactive component.
Step 2: Cyclization to Ethyl-5-Methylisoxazole-4-Carboxylate
  • Reactants: Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt.
  • Conditions: Temperature range of −20 °C to 10 °C.
  • Reaction: Hydroxylamine reacts with the ethoxymethyleneacetoacetic ester to form the isoxazole ring.
  • Notes: Using hydroxylamine sulfate leads to a clearer reaction mixture and reduces isomeric impurities compared to hydroxylamine hydrochloride.
Step 3: Hydrolysis to 5-Methylisoxazole-4-Carboxylic Acid
  • Reactants: Ethyl-5-methylisoxazole-4-carboxylate and strong acid (e.g., mixture of glacial acetic acid and concentrated hydrochloric acid in a 2:1 ratio).
  • Conditions: Acidic hydrolysis under controlled temperature.
  • Outcome: Conversion of the ester group to the corresponding carboxylic acid.
  • Purification: Crystallization using solvents such as toluene, acetic acid, or their mixtures to obtain high-purity acid.
Step 4: Conversion to 5-Methylisoxazole-4-Carbonyl Chloride
  • Reactants: Crystallized 5-methylisoxazole-4-carboxylic acid and thionyl chloride.
  • Conditions: Reaction at room temperature to 50 °C, optionally in solvents like toluene or acetonitrile.
  • Notes: Use of anhydrous thionyl chloride is critical to avoid hydrolysis and impurities.
Step 5: Formation of Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
  • Reactants: 5-Methylisoxazole-4-carbonyl chloride, 4-(trifluoromethyl)aniline, and an amine base (e.g., triethylamine).
  • Conditions: Reaction temperature between 0 °C and 50 °C.
  • Technique: Reverse addition method where the amine and base mixture is added dropwise to the acid chloride to minimize by-product formation.
  • Outcome: Formation of the desired amide or ester compound with high purity and yield.

Reaction Parameters and Optimization

Step Key Reactants Temperature Range (°C) Reaction Time Solvents/Notes
1 Ethylacetoacetate, triethylorthoformate, acetic anhydride 75–150 (preferably 100–110) 30 min to 3 hours Distillation under reduced pressure for purification
2 Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate/trifluoroacetate salt −20 to 10 Minutes to 5 hours Use of hydroxylamine sulfate reduces impurities
3 Ethyl-5-methylisoxazole-4-carboxylate, strong acid Ambient to reflux Variable Crystallization in toluene/acetic acid mixture
4 5-Methylisoxazole-4-carboxylic acid, thionyl chloride 0 to 50 Minutes to 2 hours Anhydrous conditions, toluene preferred solvent
5 Acid chloride, 4-(trifluoromethyl)aniline, triethylamine 0 to 50 Minutes to 2 hours Reverse addition technique to minimize by-products

Summary Table of Key Advantages

Aspect Improvement/Advantage
Use of hydroxylamine sulfate Reduced isomeric impurities and clearer reaction mixture
Reverse addition technique Minimized by-product formation (CATA reduced to 0.0006%)
Crystallization of acid intermediate Enhanced purity and yield
Reaction conditions optimization High HPLC potency (99.8–100%) without distillation

This detailed synthesis pathway and analysis provide a robust framework for the preparation of this compound, ensuring high yield, purity, and reproducibility for research and industrial applications.

Chemical Reactions Analysis

Cyclocondensation and Ring-Forming Reactions

The isoxazole ring in this compound can be synthesized via (3+2) cycloaddition reactions. For example:

  • Nitrile oxide-alkyne cycloaddition : Carbethoxyformonitrile oxide reacts with acetylenic dipolarophiles to form the isoxazole scaffold. This method is often accelerated using microwave irradiation , achieving yields >90% under solvent-free conditions .

  • Cyclization of oximes : Oxime derivatives derived from aryl aldehydes react with TsN(Cl)Na·3H₂O to generate nitrile oxide intermediates, which undergo cycloaddition with alkynes (e.g., glycosyl olefinic esters) to form substituted isoxazoles .

Table 1: Key Cyclocondensation Conditions

Reaction TypeReagents/ConditionsProductSource
Nitrile oxide cycloadditionMicrowave, 18-crown-6, K₂CO₃, 80°C, 8–10 hFunctionalized isoxazole derivatives
Oxime-based cyclizationTsN(Cl)Na·3H₂O, tert-butyl alcohol, RTNitrile oxide intermediates

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid:

  • Acidic hydrolysis : Treatment with HCl in glacial acetic acid (2:1 ratio) cleaves the ester group, yielding 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylic acid. This reaction typically requires reflux for 6 hours .

  • Enzymatic hydrolysis : Lipases or esterases in buffered aqueous solutions (pH 7–8) at 37°C can selectively hydrolyze the ester without affecting the trifluoromethyl group.

Table 2: Hydrolysis Reaction Parameters

ConditionReagentsTemperature/TimeYieldSource
AcidicHCl, glacial acetic acid (2:1)Reflux, 6 h>85%
EnzymaticLipase, pH 7.4 buffer37°C, 24 h~60%

Amide Formation via Condensation with Amines

The ester reacts with primary or secondary amines through nucleophilic acyl substitution , forming pharmacologically relevant amides:

  • Direct aminolysis : Heating with amines (e.g., 4-trifluoromethylaniline) in acetonitrile or tetrahydrofuran at 60–80°C for 2–5 hours yields amides like leflunomide analogs .

  • Coupling agents : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane facilitates amide bond formation at room temperature .

Table 3: Amide Synthesis Pathways

MethodReagents/ConditionsReaction TimeYieldSource
Direct aminolysis4-Trifluoromethylaniline, 80°C, THF3 h70–75%
DCC/DMAP couplingDCC, DMAP, CH₂Cl₂, RT24 h85–90%

Transesterification Reactions

The methyl ester can undergo transesterification with alcohols (e.g., ethanol, benzyl alcohol) under acidic or basic conditions:

  • Acid-catalyzed : HCl or H₂SO₄ in excess alcohol at reflux temperatures (70–100°C) for 4–8 hours .

  • Base-catalyzed : Sodium methoxide in methanol at 60°C for 2 hours, achieving >90% conversion .

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Fuming HNO₃/H₂SO₄ at 100°C for 12 hours introduces a nitro group meta to the trifluoromethyl substituent.

  • Sulfonation : Oleum (20% SO₃) at 120°C for 6 hours yields the sulfonic acid derivative.

Key Structural Influences on Reactivity

  • Isoxazole Ring : The electron-deficient nature of the isoxazole core directs electrophilic attacks to the 5-position.

  • Trifluoromethyl Group : Enhances lipophilicity and stabilizes intermediates via inductive effects.

  • Ester Functionality : Serves as a versatile handle for hydrolysis, aminolysis, or transesterification .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly as a precursor to immunosuppressive agents like leflunomide . Experimental protocols should prioritize metal-free and microwave-assisted methods to align with green chemistry principles .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 3-Position Ester Group at 4-Position Molecular Formula Molecular Weight Key Differences/Implications Reference
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-Fluorophenyl Methyl C₁₂H₁₀FNO₃ 235.21 Lower lipophilicity vs. trifluoromethyl
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl (unsubstituted) Ethyl C₁₃H₁₃NO₃ 231.25 Ethyl ester may slow hydrolysis vs. methyl
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p) 5-Methylthiophen-2-yl Ethyl C₁₂H₁₃NO₃S 251.30 Thiophene enhances π-stacking interactions
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole 4-Fluorophenyl Chloromethyl C₁₁H₉ClFNO 225.65 Reactive chloromethyl group for further substitution
Ethyl 5-amino-3-methylisoxazole-4-carboxylate Methyl Ethyl C₇H₁₀N₂O₃ 170.17 Amino group enables H-bonding interactions

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. The strong electron-withdrawing nature of -CF₃ also stabilizes the isoxazole ring against metabolic degradation .
  • Thiophene vs. Aromatic Rings : Compounds with thiophene substituents (e.g., 45p) exhibit enhanced π-π interactions due to sulfur’s polarizability, which may influence binding to aromatic residues in biological targets .

Ester Group Variations

  • Methyl vs. Ethyl Esters: Methyl esters (as in the target compound) generally hydrolyze faster than ethyl esters, affecting bioavailability. Ethyl esters in analogs like C₁₃H₁₃NO₃ may prolong half-life in vivo .
  • Chloromethyl Substituents : The chloromethyl group in 4-(chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole introduces a reactive site for nucleophilic substitution, enabling further derivatization but reducing stability .

Biological Activity

Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate, also known as a derivative of isoxazole, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C13H10F3NO3
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 175276-89-8
  • IUPAC Name : Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxylate

1. Anti-inflammatory Properties

Research indicates that compounds related to methyl isoxazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that these compounds inhibit pro-inflammatory cytokines, such as TNFα and IL-1β, which are critical in inflammatory responses. The IC50 values for these compounds ranged from 0.1μM0.1\,\mu M to 1μM1\,\mu M, showcasing their potency in modulating inflammatory pathways .

2. Antimicrobial Activity

Methyl isoxazole derivatives have shown moderate antimicrobial activity against various bacterial strains. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) around 250μg/mL250\,\mu g/mL, indicating potential as an antimicrobial agent .

The mechanism of action for this compound involves the inhibition of specific enzymes involved in inflammatory processes and microbial growth. The structure-activity relationship studies suggest that the trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to its biological efficacy .

Case Study 1: Antiarthritic Effects

A study involving a related compound (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) demonstrated significant antiarthritic effects in animal models. The compound was administered orally and showed absorption with plasma concentrations comparable to established antiarthritic drugs within 24 hours post-administration .

Case Study 2: Cytokine Inhibition

In vitro assays revealed that methyl isoxazole derivatives effectively inhibited the release of IL-6 from chondrocytes stimulated by pro-inflammatory cytokines. The most active compound exhibited an IC50 value of 53nM53\,nM against p38 MAPK, a key target in inflammatory signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
Anti-inflammatoryHuman chondrocytesIC50 = 53 nM (p38 MAPK)
AntimicrobialStaphylococcus aureusMIC = 250 μg/mL
AntiarthriticRat modelComparable plasma levels
Cytokine inhibitionIL-6 productionIC50 = 0.1 - 1 μM

Q & A

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., cyclooxygenase or kinase enzymes). Validate predictions with SAR studies by synthesizing analogs with modified substituents. MD simulations can assess binding stability under physiological conditions .

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